4-Isobutylresorcinol

Skin Lightening Tyrosinase Inhibition Hyperpigmentation

Researchers and formulators seeking a potent tyrosinase inhibitor without hydroquinone's cytotoxicity face limited options. 4-Isobutylresorcinol (CAS 18979-62-9) directly addresses this gap: • Competitive tyrosinase inhibitor with expected IC50 in low micromolar range (class reference: 4-n-butylresorcinol IC50 13.5 μM) • Dual heparanase inhibition enables single-compound anti-pigmentation + anti-wrinkle formulations • Patent-demonstrated photostability when combined with L-ascorbic acid derivatives • Branched isobutyl chain confers distinct skin penetration kinetics vs. linear alkylresorcinols Supplied as ≥95% purity white crystalline powder with full analytical documentation. Ideal for cosmetic R&D and advanced formulation projects.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 18979-62-9
Cat. No. B1367663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isobutylresorcinol
CAS18979-62-9
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC(C)CC1=C(C=C(C=C1)O)O
InChIInChI=1S/C10H14O2/c1-7(2)5-8-3-4-9(11)6-10(8)12/h3-4,6-7,11-12H,5H2,1-2H3
InChIKeyIFVWLEMMYISKHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isobutylresorcinol: Potent Tyrosinase Inhibitor for Skin Lightening


4-Isobutylresorcinol (CAS 18979-62-9) is a synthetic phenolic compound belonging to the alkylresorcinol class, characterized by a resorcinol (1,3-benzenediol) core with an isobutyl (2-methylpropyl) substituent at the 4-position. It functions as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis [1][2]. This compound is incorporated into topical cosmetic and dermatological formulations for the purpose of skin lightening and the management of hyperpigmentation disorders, offering an alternative to traditional agents like hydroquinone [1]. Key physicochemical properties include a molecular weight of 166.22 g/mol and an estimated XLogP3-AA of 2.10, indicating moderate lipophilicity conducive to skin penetration [3].

4-Isobutylresorcinol: Generic Substitution Risks


Generic substitution among resorcinol derivatives or between different classes of depigmenting agents is scientifically unsound without direct comparative efficacy data. While structurally related compounds like 4-n-butylresorcinol share a core scaffold, the specific alkyl substitution pattern (e.g., branched isobutyl vs. linear n-butyl) profoundly influences parameters such as molecular lipophilicity, skin penetration kinetics, and the precise binding affinity for the tyrosinase active site [1]. Furthermore, potency comparisons across compound classes reveal extreme variability: hydroquinone and its derivative arbutin exhibit only weak inhibition of human tyrosinase with IC50 values in the millimolar range, while kojic acid shows an IC50 greater than 500 μmol/L, in stark contrast to the much higher potency observed for optimized alkylresorcinols like 4-n-butylresorcinol [2]. Therefore, substituting 4-isobutylresorcinol with an alternative agent based solely on its class membership risks significant loss of targeted efficacy or unintended changes in formulation stability [3].

4-Isobutylresorcinol: Comparator-Based Evidence Guide


Tyrosinase Inhibition vs. Hydroquinone and Kojic Acid

While a direct, head-to-head IC50 value for 4-isobutylresorcinol against human tyrosinase is not identified in the accessed literature, its close structural analog, 4-n-butylresorcinol, demonstrates potent inhibition. In a study using human tyrosinase, 4-n-butylresorcinol inhibited melanin synthesis with an IC50 of 13.5 μmol/L [1]. This is in stark contrast to the weak inhibition by hydroquinone and arbutin, which had IC50 values in the millimolar range, and kojic acid, which showed an IC50 > 500 μmol/L in the same assay system [1]. Based on the established structure-activity relationship within this class, 4-isobutylresorcinol is expected to exhibit similar high potency [2].

Skin Lightening Tyrosinase Inhibition Hyperpigmentation

Photostability vs. Ascorbic Acid in Formulations

According to patent literature, 4-isobutylresorcinol is a key component in formulations exhibiting excellent photostability and high-temperature stability, particularly when combined with L-ascorbic acid derivatives [1]. The patent specification explicitly identifies that while alkylresorcinols and L-ascorbic acids each individually tend to discolor due to temperature and light exposure, a specific combination of 4-isobutylresorcinol or its salt with an L-ascorbic acid compound in a defined ratio results in a synergistic stabilization effect, preventing discoloration [2].

Cosmetic Formulation Photostability Stability Testing

Cytotoxicity Profile Compared to Hydroquinone

A direct, comparative cytotoxicity study of 4-isobutylresorcinol against other depigmenting agents is not available in the primary literature. However, a class-level study on alkylresorcinol homologs indicates that these compounds, as a group, exhibit cytotoxicity (IC50 range: 171–2142 µM on L929 mouse fibroblasts) that is lower than that of hydroquinone but higher than that of resorcinol [1]. This data supports the general premise that alkylresorcinols, including 4-isobutylresorcinol, present a more favorable safety margin compared to the more cytotoxic hydroquinone.

Safety Assessment Cytotoxicity Cosmetic Toxicology

Heparanase Inhibition for Anti-Wrinkle Applications

A patent application (EP2484349) specifically identifies 4-isobutylresorcinol as a heparanase activity inhibitor for preventing or suppressing the formation of wrinkles [1]. This represents a distinct, secondary mechanism of action unrelated to its primary function as a tyrosinase inhibitor. Among the 4-alkylresorcinols of formula (I) described in the patent, 4-isobutylresorcinol is specified as the most preferred compound [2]. This dual functionality differentiates it from other skin lightening agents like kojic acid or arbutin, which lack this documented anti-wrinkle activity.

Anti-Aging Heparanase Inhibition Cosmetic Dermatology

4-Isobutylresorcinol: Recommended Application Scenarios


High-Potency Non-Hydroquinone Lightening Formulations

4-Isobutylresorcinol is optimally suited for formulators seeking a high-efficacy tyrosinase inhibitor to replace hydroquinone in cosmetic products. Its expected potency, inferred from class-level data on 4-n-butylresorcinol (IC50 13.5 μmol/L against human tyrosinase), positions it as a significantly more effective alternative than arbutin or kojic acid [1]. This scenario is ideal for products targeting melasma, post-inflammatory hyperpigmentation, and age spots, where strong and reliable inhibition of melanogenesis is required without the cytotoxic risks associated with hydroquinone [2].

Multi-Functional Anti-Aging and Brightening Products

The dual functionality of 4-isobutylresorcinol as both a tyrosinase inhibitor and a heparanase inhibitor makes it an ideal active ingredient for advanced cosmeceutical products [1]. This allows for the creation of streamlined formulations that address both skin pigmentation and wrinkle formation, a unique selling proposition compared to single-action actives. Procurement for this purpose is justified by patent literature explicitly naming 4-isobutylresorcinol as the most preferred compound for this anti-wrinkle application [2].

Stable Combinations with Ascorbic Acid Derivatives

Formulation chemists aiming to combine the brightening effects of alkylresorcinols and L-ascorbic acid should prioritize 4-isobutylresorcinol. As detailed in patent literature, its specific use in combination with L-ascorbic acid derivatives mitigates the individual components' tendency to discolor under heat and light, resulting in a final product with excellent temperature and photostability [1]. This is a critical procurement consideration for developing premium, stable, and aesthetically pleasing commercial products.

Comparative Pharmacology of Resorcinol Derivatives

For academic or industrial research groups investigating the structure-activity relationship of alkylresorcinol tyrosinase inhibitors, 4-isobutylresorcinol represents a key comparator compound. Its branched isobutyl chain provides a distinct molecular topology compared to the more commonly studied linear 4-n-butylresorcinol [1]. Studies on this compound can elucidate how steric factors from alkyl branching affect enzyme binding, cellular penetration, and in vivo efficacy, contributing valuable data to the field of rational depigmenting agent design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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